molecular formula C12H15BrO2 B6292838 3-Bromo-2-butoxy-5-methylbenzaldehyde CAS No. 2413441-08-2

3-Bromo-2-butoxy-5-methylbenzaldehyde

Cat. No.: B6292838
CAS No.: 2413441-08-2
M. Wt: 271.15 g/mol
InChI Key: SVOIMHDFASXQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-butoxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol It is characterized by the presence of a bromine atom, a butoxy group, and a methyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-butoxy-5-methylbenzaldehyde typically involves the bromination of 2-butoxy-5-methylbenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can further improve the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-2-butoxy-5-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated benzaldehydes on cellular processes. It may also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other advanced materials to impart specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-2-butoxy-5-methylbenzaldehyde depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The butoxy and methyl groups can influence the compound’s reactivity and stability by providing steric and electronic effects .

In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparison: 3-Bromo-2-butoxy-5-methylbenzaldehyde is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical properties. Compared to 3-Bromo-2-hydroxy-5-methylbenzaldehyde, the butoxy group provides different steric and electronic effects, potentially leading to variations in reactivity and applications. Similarly, the presence of the butoxy group distinguishes it from 2-Bromo-5-methoxybenzaldehyde and 2-Bromo-3-methylbenzaldehyde, which have different substituents that affect their chemical behavior .

Properties

IUPAC Name

3-bromo-2-butoxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-3-4-5-15-12-10(8-14)6-9(2)7-11(12)13/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOIMHDFASXQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.